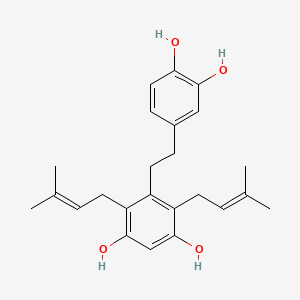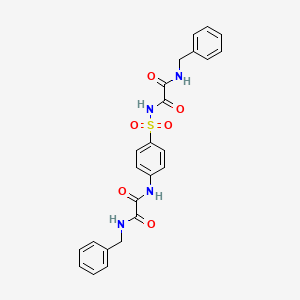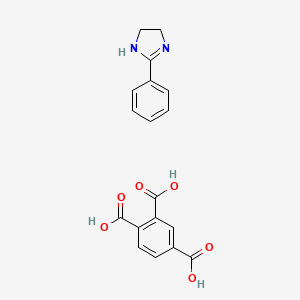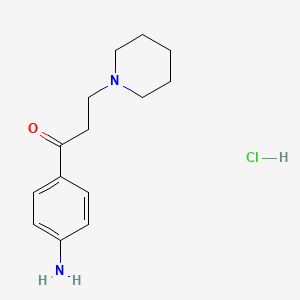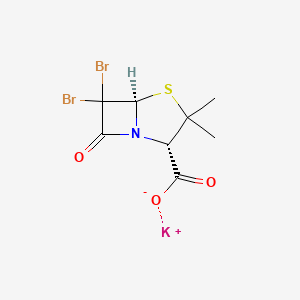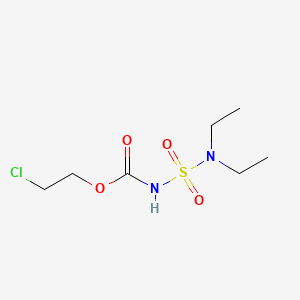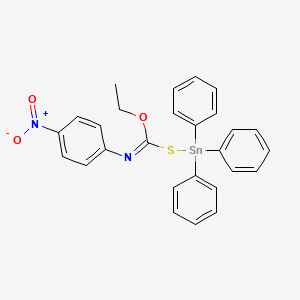
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: is a complex organotin compound known for its unique chemical structure and properties. This compound features a triphenylstannane core with an ethoxy group, a nitrophenyl group, and an imino-methylthio linkage. Organotin compounds like this one are of significant interest due to their diverse applications in organic synthesis, catalysis, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane typically involves the reaction of triphenyltin chloride with an appropriate ligand that introduces the ethoxy, nitrophenyl, and imino-methylthio groups. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
化学反応の分析
Types of Reactions: ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can modify the nitrophenyl group, potentially converting it to an amino group.
Substitution: The ethoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts like palladium or platinum and solvents like dichloromethane or toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction could produce amino derivatives.
科学的研究の応用
Chemistry: In chemistry, ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the study of organotin chemistry and catalysis .
Biology and Medicine: The compound’s potential biological activity is of interest, particularly its interactions with biological molecules and potential use in drug development. Organotin compounds have been studied for their antimicrobial and anticancer properties .
Industry: In industry, this compound may be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity .
作用機序
The mechanism by which ((Ethoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane exerts its effects involves its interaction with molecular targets through its organotin core. The compound can form complexes with various substrates, facilitating catalytic reactions. The nitrophenyl and imino-methylthio groups may also participate in binding interactions, influencing the compound’s reactivity and specificity .
類似化合物との比較
Triphenyltin chloride: A simpler organotin compound used in similar applications.
((Methoxy((4-nitrophenyl)imino)methyl)thio)triphenylstannane: A closely related compound with a methoxy group instead of an ethoxy group.
((Ethoxy((3-nitrophenyl)imino)methyl)thio)triphenylstannane: A compound with a different position of the nitro group on the phenyl ring.
Uniqueness: The presence of the ethoxy group and the position of the nitrophenyl group can significantly influence the compound’s chemical behavior and interactions .
特性
CAS番号 |
67191-67-7 |
|---|---|
分子式 |
C27H24N2O3SSn |
分子量 |
575.3 g/mol |
IUPAC名 |
ethyl N-(4-nitrophenyl)-1-triphenylstannylsulfanylmethanimidate |
InChI |
InChI=1S/C9H10N2O3S.3C6H5.Sn/c1-2-14-9(15)10-7-3-5-8(6-4-7)11(12)13;3*1-2-4-6-5-3-1;/h3-6H,2H2,1H3,(H,10,15);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
ZSEMDABXSUOTSR-UHFFFAOYSA-M |
正規SMILES |
CCOC(=NC1=CC=C(C=C1)[N+](=O)[O-])S[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




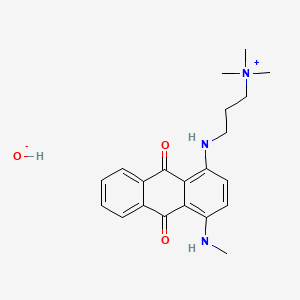

![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
